
N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” is a chemical compound that has been studied for its potential antibacterial properties . It is a novel quinolone agent bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide”, involves various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” is characterized by the presence of a thiophene ring, an indole ring, and a carboxamide group. The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Aplicaciones Científicas De Investigación
Synthesis of Conducting Polymers
This compound can be used in the synthesis of conducting polymers. A study has shown that a new monomer, N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), was synthesized and its electrochemical polymerization was performed . The resulting conducting polymer was characterized by Fourier Transform Infrared (FTIR) Spectroscopy, thermal analyses, and Scanning Electron Microscopy (SEM) .
Spectroelectrochemical Properties
The compound has been used to investigate spectroelectrochemical properties. The spectroelectrochemical behavior and switching ability of P(NMT) film were investigated by UV–Vis spectrophotometry . P(NMT) revealed color changes between yellow and blue in the reduced and oxidized states respectively .
Development of Organic Semiconductors
Thiophene-mediated molecules, such as this compound, have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This compound, being a thiophene derivative, could potentially be used in this application.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound could potentially be used in the development of drugs with these properties.
Synthesis of Thiophene Derivatives
This compound can be used in the synthesis of thiophene derivatives. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Direcciones Futuras
The future directions for the study of “N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” could involve further exploration of its potential biological activities, such as its antimicrobial, antioxidant, anticorrosion, and anticancer properties . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .
Propiedades
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-7-5-11-6-8-19-10-11)14-9-12-3-1-2-4-13(12)17-14/h1-4,6,8-10,17H,5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEZCXLPXFFLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)
![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)
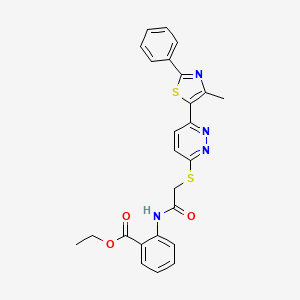
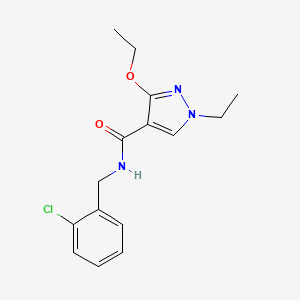
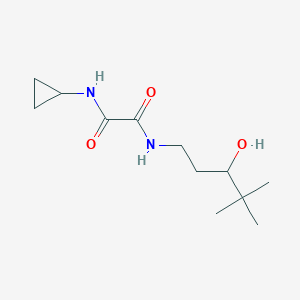

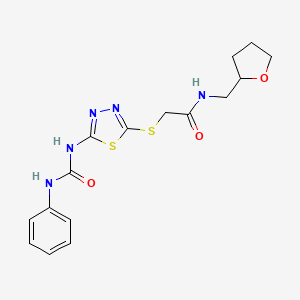

![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)

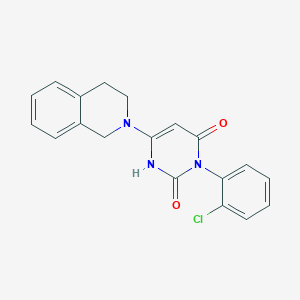
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)